Cas no 1319-88-6 ((Z)-4-Phenylbut-3-ene-1,2,3-triol)

(Z)-4-Phenylbut-3-ene-1,2,3-triol is a chiral triol derivative featuring a phenyl-substituted alkene backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure, incorporating both aromatic and hydroxyl functional groups, enables selective modifications for applications in asymmetric catalysis and bioactive compound development. The (Z)-configuration of the double bond provides stereochemical control in synthetic pathways, enhancing its utility in constructing complex molecular architectures. High purity grades ensure reproducibility in reactions, while its stability under standard conditions facilitates handling. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships due to its versatile reactivity profile.
(Z)-4-Phenylbut-3-ene-1,2,3-triol structure
1319-88-6 structure
Product Name:(Z)-4-Phenylbut-3-ene-1,2,3-triol
CAS No:1319-88-6
MF:C10H12O3
MW:180.200483322144
CID:898831
PubChem ID:5463840
Update Time:2025-06-07

(Z)-4-Phenylbut-3-ene-1,2,3-triol Chemical and Physical Properties

Names and Identifiers

    • (Z)-4-Phenylbut-3-ene-1,2,3-triol
    • BENZALDEHYDE GLYCERYL ACETAL
    • fema 2129
    • AC1NUYNJ
    • Benzal glyceral acetal
    • Benzaldehyde glycerol cyclic acetal
    • Benzaldehyde, cyclic acetal with 1,2,3-propanetriol
    • Benzalglycerin
    • Benzylideneglycerol
    • FEMA No. 2129
    • SureCN891756
    • 5-hydroxy-2-phenyl-1,3-dioxane
    • BENZAL GLYCERYL ACETAL
    • Benzyl glyceryl acetal
    • Benzaldehyde glycrol acetal
    • 5-Hydroxy-2-phenyl-1,3-dioxan
    • 2-PHENYL-1,3-DIOXOLANE-4-METHANOL
    • Benzaldehyde,cyclicacetalwith1,2,3-propanetriol
    • benzal glycerin
    • 1319-88-6
    • DTD5NUE52Q
    • EINECS 215-294-8
    • FSDPQZPRLPFVLK-TWGQIWQCSA-N
    • SCHEMBL891756
    • NS00011997
    • SCHEMBL2133119
    • UNII-DTD5NUE52Q
    • Benzaldehyde glyceryl acetal (natural)
    • AKOS022180799
    • Inchi: 1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2/b9-6-
    • InChI Key: FSDPQZPRLPFVLK-TWGQIWQCSA-N
    • SMILES: OC(CO)/C(=C/C1C=CC=CC=1)/O

Computed Properties

  • Exact Mass: 180.07866
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 0.5
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • Density: 1.2115 g/cm3 (25 ºC)
  • Refractive Index: 1.55208 (589.3 nm 15.2 ºC)
  • PSA: 60.69
  • FEMA: 2129 | BENZALDEHYDE GLYCERYL ACETAL

(Z)-4-Phenylbut-3-ene-1,2,3-triol Pricemore >>

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(Z)-4-Phenylbut-3-ene-1,2,3-triol Suppliers

Amadis Chemical Company Limited
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(CAS:1319-88-6)(Z)-4-Phenylbut-3-ene-1,2,3-triol
Order Number:A1223743
Stock Status:in Stock
Quantity:1kg/5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:23
Price ($):201/809
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:1319-88-6)(Z)-4-Phenylbut-3-ene-1,2,3-triol
A1223743
Purity:99%/99%
Quantity:1kg/5kg
Price ($):201/809
Email